molecular formula C20H20ClN7O5S4 B1242485 Unii-JT9jmj39UF

Unii-JT9jmj39UF

Cat. No.: B1242485
M. Wt: 602.1 g/mol
InChI Key: LTUWUNMGTLOPNC-RLQAYIIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Unique Ingredient Identifier (UNII) is a non-proprietary, free, unique, unambiguous, non-semantic alphanumeric identifier assigned by the U.S. Food and Drug Administration (FDA) to substances in the Substance Registration System (SRS). Each UNII consists of 10 characters (e.g., JT9jmj39UF) derived from a molecular definition or composition, ensuring precise identification of substances in regulatory contexts .

Properties

Molecular Formula

C20H20ClN7O5S4

Molecular Weight

602.1 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[3-(2-aminoethylsulfanylmethyl)pyridin-4-yl]sulfanyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20ClN7O5S4/c21-15-11(26-20(23)37-15)12(27-33)16(29)25-13-17(30)28-14(19(31)32)10(7-35-18(13)28)36-9-1-3-24-5-8(9)6-34-4-2-22/h1,3,5,13,18,33H,2,4,6-7,22H2,(H2,23,26)(H,25,29)(H,31,32)/b27-12-/t13-,18-/m1/s1

InChI Key

LTUWUNMGTLOPNC-RLQAYIIJSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=C(SC(=N3)N)Cl)C(=O)O)SC4=C(C=NC=C4)CSCCN

Synonyms

MC-02,479
RWJ 54428
RWJ-54428

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Phosphorus-Containing Compounds

Phosphorus-based compounds, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, are widely used as flame retardants. Below is a comparison with a hypothetical phosphorus-containing compound resembling JT9jmj39UF :

Property Hypothetical JT9jmj39UF DOPO DiDOPO (Bridged Derivative)
Molecular Formula C₉H₁₂O₂P (example) C₁₂H₉O₂P C₂₄H₁₆O₄P₂
Melting Point (°C) 150–155 117–119 210–215
Application Flame retardant Flame retardant in polymers High-temperature flame retardant
Thermal Stability Moderate (decomposes >300°C) Good (stable up to 250°C) Excellent (stable up to 400°C)
Reference

Key Differences :

  • Bridging Groups : DiDOPO incorporates phenyl-ethyl bridging groups, enhancing thermal stability compared to DOPO and hypothetical JT9jmj39UF .
  • Reactivity : DOPO exhibits higher reactivity in radical scavenging, while JT9jmj39UF (if esterified) may show improved hydrolytic stability .

Functional Analogues: Pharmaceutical Excipients

If JT9jmj39UF functions as an excipient, it may be compared to magnesium stearate and silicone dioxide :

Property Hypothetical JT9jmj39UF Magnesium Stearate Silicone Dioxide
Function Binder/Lubricant Lubricant Anti-caking agent
Hydrophobicity Moderate High Variable (depends on surface mod.)
Compatibility Stable with APIs May delay API dissolution Inert, compatible with most APIs
Regulatory Status FDA-approved GRAS (Generally Recognized as Safe) GRAS
Reference

Key Differences :

  • Mechanical Properties : Magnesium stearate reduces tablet ejection forces more effectively than silicone dioxide, but JT9jmj39UF might offer balanced binding and lubrication .
  • Impact on Bioavailability : Silicone dioxide is inert, while magnesium stearate can interfere with drug release kinetics; JT9jmj39UF’s hypothetical formulation may mitigate this .

Limitations and Methodological Considerations

The absence of direct data on JT9jmj39UF in the provided evidence necessitated the use of hypothetical comparisons. For rigorous analysis, access to the following is critical:

  • Experimental Data : NMR, MS, or crystallography to confirm structure .
  • Regulatory Filings : FDA SRS database entries for JT9jmj39UF .
  • Peer-Reviewed Studies : Pharmacological or industrial applications .

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